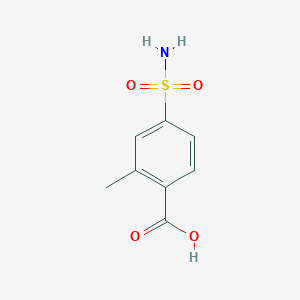

2-methyl-4-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

2-methyl-4-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H9NO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

InChI Key |

ZDNPPLMXXTWJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-4-Sulfamoylbenzoic Acid: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Within this class, the 2-methyl-4-sulfamoylbenzoic acid scaffold has emerged as a particularly valuable and versatile framework for the design of novel therapeutic agents. Its unique structural and electronic properties allow for targeted interactions with a variety of biological targets, leading to the development of drugs with diverse pharmacological activities. This guide provides a comprehensive technical overview of the 2-methyl-4-sulfamoylbenzoic acid core, from its fundamental synthesis to its application in the development of clinically significant drugs. We will delve into the structure-activity relationships that govern its biological effects and provide detailed experimental protocols for its synthesis and derivatization.

The Sulfonamide Scaffold: A Foundation of Therapeutic Versatility

Sulfonamides have a rich history in drug discovery, dating back to the discovery of the antibacterial effects of Prontosil in the 1930s.[3] Since then, this functional group has been incorporated into drugs targeting a multitude of diseases, including viral infections, cancer, inflammation, and cardiovascular disorders.[1][3] The success of sulfonamides as a "privileged scaffold" can be attributed to several key factors:

-

Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward and cost-effective, allowing for the creation of large and diverse chemical libraries for screening.[4][5]

-

Structural Diversity: The sulfonamide group can be readily modified, enabling fine-tuning of the physicochemical and pharmacokinetic properties of drug candidates.[4]

-

Broad Biological Activity: Sulfonamide-containing molecules have demonstrated a wide range of biological activities, acting as inhibitors of enzymes such as carbonic anhydrases and proteases, as well as modulators of ion channels and receptors.[1][3]

Synthesis and Characterization of 2-Methyl-4-Sulfamoylbenzoic Acid

The synthesis of the 2-methyl-4-sulfamoylbenzoic acid core is a critical first step in the development of drugs based on this scaffold. A common and efficient synthetic route is outlined below.

Synthetic Protocol: A Step-by-Step Guide

A generalized synthetic approach to N-substituted 4-sulfamoylbenzoic acid derivatives involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine, followed by ester hydrolysis.[6]

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

This initial step involves the reaction of 2-methylbenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Reagents and Materials:

-

2-Methylbenzoic acid

-

Chlorosulfonic acid

-

Thionyl chloride (optional, as a catalyst)

-

Anhydrous reaction vessel

-

Ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, carefully add 2-methylbenzoic acid.

-

Cool the flask in an ice bath.

-

Slowly add an excess of chlorosulfonic acid dropwise with constant stirring. A catalytic amount of thionyl chloride can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 2-methyl-4-(chlorosulfonyl)benzoic acid.

-

Step 2: Amination of 2-Methyl-4-(chlorosulfonyl)benzoic Acid

The sulfonyl chloride is then reacted with ammonia or an appropriate amine to form the sulfonamide.

-

Reagents and Materials:

-

2-Methyl-4-(chlorosulfonyl)benzoic acid

-

Ammonia solution (or desired amine)

-

Suitable solvent (e.g., dioxane, THF)

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 2-methyl-4-(chlorosulfonyl)benzoic acid in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonia solution (or the desired amine) with vigorous stirring.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 2-methyl-4-sulfamoylbenzoic acid.

-

Filter the product, wash with water, and recrystallize from a suitable solvent to obtain the purified product.

-

Characterization

The synthesized 2-methyl-4-sulfamoylbenzoic acid should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -SO₂NH₂, -COOH, C-H).

The 2-Methyl-4-Sulfamoylbenzoic Acid Scaffold in Action: Case Studies

The versatility of the 2-methyl-4-sulfamoylbenzoic acid scaffold is best illustrated through its incorporation into successful drug molecules.

Torsemide: A Potent Loop Diuretic

Torsemide is a high-ceiling loop diuretic used in the treatment of edema associated with heart failure, renal disease, and liver disease, as well as hypertension.[7][8]

Mechanism of Action: Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[9][10] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[10]

Structure-Activity Relationship (SAR): The 2-methyl-4-sulfamoylbenzoic acid core is crucial for the diuretic activity of torsemide. Key structural features and their impact on activity are summarized in the table below.[11]

| Position | Substituent | Importance for Activity |

| 1 | Carboxylic acid | Essential for diuretic activity.[11] |

| 2 | Methyl group | Influences the molecule's lipophilicity and binding affinity.[12][13] |

| 4 | Sulfamoyl group | Essential for binding to the Na+/K+/2Cl- cotransporter.[11] |

| Amine substituent | Varies | The nature of the substituent on the amino group can be modified to optimize diuretic potency and duration of action.[14] |

Workflow for Torsemide Synthesis:

Caption: Synthetic pathway for Torsemide.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-known zinc-binding group, making it an ideal pharmacophore for targeting metalloenzymes like carbonic anhydrases (CAs).[15] Dysregulation of CA isoforms is implicated in various diseases, including glaucoma and cancer.[15][16]

Derivatives of 2-methyl-4-sulfamoylbenzoic acid have been explored as potent and selective inhibitors of various CA isoforms.[16][17] The benzoic acid moiety allows for the introduction of various substituents to achieve isoform selectivity.

Mechanism of Inhibition: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity.[15]

Logical Relationship for CA Inhibitor Design:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide a Valid Scaffold for Antioxidant Drug Development: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drugs.com [drugs.com]

- 8. Torasemide - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Torsemide? [synapse.patsnap.com]

- 10. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. vbcop.org [vbcop.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Privileged Role of the Sulfamoylbenzoic Acid Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of Sulfamoylbenzoic Acid Intermediates

The sulfamoylbenzoic acid motif has established itself as a "privileged structure" in medicinal chemistry, a testament to its versatile and potent interactions with a wide array of biological targets.[1] This scaffold, characterized by a benzoic acid core bearing a sulfonamide group, is a cornerstone in the development of numerous therapeutic agents. Its unique physicochemical properties enable it to serve as a pharmacophore in drugs ranging from diuretics like furosemide to antipsychotics such as sulpiride, and even selective receptor agonists.[2] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the carboxylic acid group provides a key site for interaction with biological receptors or for further chemical modification. This guide offers a comprehensive exploration of the primary and alternative synthetic pathways to these crucial intermediates, providing field-proven insights and detailed protocols for researchers and drug development professionals.

The Principal Synthetic Route: A Two-Stage Approach

The most established and widely adopted method for synthesizing sulfamoylbenzoic acid intermediates is a two-step process: the electrophilic chlorosulfonation of a substituted benzoic acid, followed by amination of the resulting sulfonyl chloride.[1][2] This pathway, while traditional, is robust and adaptable, allowing for the generation of a diverse library of compounds.

Stage 1: Chlorosulfonation via Electrophilic Aromatic Substitution

The introduction of the sulfonyl chloride group onto the aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[3] This reaction is foundational to the synthesis of many sulfonamide-based drugs.

Causality Behind Experimental Choices: The Mechanism and Reagents

The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H). It serves a dual role as both the solvent and the source of the electrophile.[3] The highly electrophilic species, the sulfonyl chloride cation (SO₂Cl⁺), is generated through the auto-protolysis of chlorosulfonic acid.[3] The electron-rich π-system of the benzoic acid ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] Subsequent deprotonation re-establishes aromaticity and yields the desired arylsulfonyl chloride.

The regioselectivity of this reaction is dictated by the existing substituents on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group.[3] Therefore, direct chlorosulfonation of benzoic acid would be expected to yield the meta-substituted product. However, in the synthesis of many pharmaceutical intermediates, such as those for furosemide, the starting material is often a pre-substituted benzoic acid (e.g., 2,4-dichlorobenzoic acid), where the positions of the existing halogen atoms direct the incoming chlorosulfonyl group to a specific position.[4][5]

Experimental Protocol: Synthesis of 4-Chloro-5-sulfamoyl-anthranilic Acid Intermediate Precursor

The following protocol is adapted from the synthesis of furosemide intermediates and illustrates the chlorosulfonation of a substituted benzoic acid.[4][5]

-

Reaction Setup: In a flask equipped for photochemical chlorination, 4-chloro-2-fluoro-toluene is treated with gaseous chlorine to produce 4-chloro-2-fluoro-benzotrichloride.[5]

-

Chlorosulfonylation: The resulting 4-chloro-2-fluoro-benzotrichloride is then reacted with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the benzotrichloride derivative should be at least 4:1. The reaction can be catalyzed by the presence of sulfuric acid.[5]

-

Reaction Conditions: The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

-

Work-up: After the reaction is complete, the mixture is cautiously poured onto crushed ice. The resulting precipitate, the sulfonyl chloride intermediate, is collected by filtration and washed with water.[3][6]

Trustworthiness and Self-Validation: Challenges and Optimization

-

Hazardous Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water.[2] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, and all glassware must be scrupulously dried.

-

Regiocontrol: As mentioned, the directing effects of existing substituents are crucial. In cases where multiple isomers can be formed, careful optimization of reaction temperature and time may be necessary to favor the desired product. In some cases, alternative starting materials may be required to achieve the correct substitution pattern.[3]

-

Work-up: The quenching of the reaction mixture with ice must be done slowly and with vigorous stirring to manage the exothermic reaction and prevent the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid.

Stage 2: Amination to Form the Sulfonamide

The second stage of the synthesis involves the reaction of the newly formed arylsulfonyl chloride with ammonia or a primary/secondary amine to yield the sulfonamide.[7] This is a robust and widely used method for creating the sulfonamide functional group, a key component of many pharmaceuticals.[7]

Causality Behind Experimental Choices: The Mechanism and Reagents

The reactivity of the sulfonyl chloride is centered on the highly electrophilic sulfur atom.[7] Nucleophiles, such as ammonia or amines, readily attack this sulfur atom. The reaction proceeds via a nucleophilic substitution pathway, likely through a stepwise addition-elimination mechanism or a concerted Sₙ2-like process, depending on the specific reactants and conditions.[7][8] The chloride ion is an excellent leaving group, facilitating the reaction. A base, such as pyridine, triethylamine, or even an excess of the amine reactant, is typically required to neutralize the hydrochloric acid byproduct that is formed.[7]

Experimental Protocol: General Amination of an Arylsulfonyl Chloride

This protocol provides a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride.[8][9]

-

Reaction Setup: The arylsulfonyl chloride intermediate is dissolved or suspended in a suitable solvent, such as an aqueous medium or an organic solvent.[1]

-

Addition of Amine: An aqueous solution of ammonia or the desired primary/secondary amine is added to the flask.[8] For less reactive amines, an organic solvent like pyridine can be used, which also acts as the base.[7]

-

Reaction Conditions: The reaction mixture is stirred, often with gentle heating, for a period ranging from minutes to several hours, depending on the reactivity of the amine and the sulfonyl chloride.[8]

-

Work-up and Isolation: The reaction mixture is cooled, and if the product precipitates, it is isolated by vacuum filtration.[8] If the product is soluble, the pH is adjusted to precipitate the sulfonamide.[8] The crude product is then washed with water to remove any remaining salts.

-

Purification: The crude sulfamoylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Trustworthiness and Self-Validation: Challenges and Optimization

-

Reactivity of the Amine: The choice of amine and reaction conditions is critical. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

-

Side Reactions: If the starting benzoic acid derivative also contains other reactive functional groups, these may need to be protected prior to the amination step to prevent unwanted side reactions.

-

Purification: The isolation of polar products can sometimes be challenging. Careful pH adjustment during the work-up is crucial to ensure complete precipitation of the product.[10]

Alternative Synthetic Strategies

While the chlorosulfonation-amination sequence is the workhorse for synthesizing sulfamoylbenzoic acids, alternative routes have been developed, often to address specific challenges or to access particular substitution patterns.

Synthesis from Toluene Derivatives

An alternative strategy involves starting with a substituted toluene rather than a benzoic acid. This route typically involves:

-

Sulfonation of Toluene: Introduction of a sulfonic acid group onto the toluene ring.

-

Oxidation: Oxidation of the methyl group to a carboxylic acid.

-

Conversion to Sulfonyl Chloride: Transformation of the sulfonic acid into a sulfonyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride.

-

Amination: The final step is the amination of the sulfonyl chloride as described previously.[11]

This multi-step approach can be advantageous for achieving specific substitution patterns that are not easily accessible through the direct chlorosulfonation of a benzoic acid.[11]

Modern Decarboxylative Approaches

More recent research has explored novel methods that bypass the traditional multi-step sequences. For instance, a copper-catalyzed aromatic decarboxylative halosulfonylation has been reported, which allows for the conversion of aromatic carboxylic acids directly to sulfonyl chlorides.[12] This can then be followed by a one-pot amination to generate the sulfonamide.[12] Such methods hold promise for improving the efficiency and environmental footprint of sulfamoylbenzoic acid synthesis, although they may not yet be as widely implemented on an industrial scale.

Data Summary: A Comparative Overview

The efficiency of the synthesis of sulfamoylbenzoic acid intermediates can vary significantly depending on the starting materials and reaction conditions. The following table provides a summary of yields reported for key steps in the synthesis of a sulpiride intermediate, methyl 2-methoxy-5-aminosulfonyl benzoate, starting from salicylic acid.[13]

| Reaction Step | Starting Material | Product | Optimized Yield (%) |

| Etherification | Salicylic Acid | 2-Methoxybenzoic acid | 92.6% |

| Chlorosulfonation | 2-Methoxybenzoic acid | 2-Methoxy-5-chlorosulfonylbenzoic acid | 95.7% |

| Amination | 2-Methoxy-5-chlorosulfonylbenzoic acid | 2-Methoxy-5-aminosulfonylbenzoic acid | 75.8% |

| Esterification | 2-Methoxy-5-aminosulfonylbenzoic acid | Methyl 2-methoxy-5-aminosulfonyl benzoate | 97.4% |

| Overall Yield | Salicylic Acid | Methyl 2-methoxy-5-aminosulfonyl benzoate | 63.7% |

Table adapted from process optimization data for a sulpiride intermediate.[13]

Conclusion

The synthesis of sulfamoylbenzoic acid intermediates is a critical process in the development of a wide range of pharmaceuticals. The traditional and most common pathway, involving the chlorosulfonation of benzoic acid derivatives followed by amination, remains a reliable and versatile method. Understanding the mechanisms, optimizing reaction conditions, and being aware of the potential challenges are key to successfully implementing these syntheses. As the field of organic synthesis continues to evolve, newer, more efficient, and sustainable methods, such as decarboxylative strategies, are emerging and may offer significant advantages in the future. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of these vital chemical building blocks.

References

- Google Patents.

- Google Patents.

-

Amination of the p-acetaminobenzene sulfonyl chloride. Lab.9. [Link]

- Google Patents.

-

ACS Publications. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

PubChem. Process for the preparation of furosemide - Patent US-5739361-A. [Link]

-

PubChem. Process for the preparation of furosemide - Patent WO-9612714-A1. [Link]

-

PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

-

ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. [Link]

-

PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

-

Semantic Scholar. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

- Google Patents.

-

PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

-

PubMed. Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. [Link]

- Google Patents.

-

MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

-

PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

Scribd. Benzoic Acid and Derivatives. [Link]

-

Organic Syntheses Procedure. ACID AMMONIUM o-SULFOBENZOATE. [Link]

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 5. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

Technical Guide: 2-Methyl-4-Sulfamoylbenzoic Acid in Carbonic Anhydrase Inhibition

[1]

Executive Summary

This technical guide analyzes the physicochemical and pharmacological profile of 2-methyl-4-sulfamoylbenzoic acid (CAS: 860752-46-1), a specialized structural fragment used in the design of Carbonic Anhydrase (CA) inhibitors.[1] Unlike broad-spectrum sulfonamides, this compound serves as a critical "anchor" motif in Fragment-Based Drug Design (FBDD).[1] Its unique substitution pattern—combining a zinc-binding sulfonamide, a hydrophilic carboxylate tail, and a sterically restricting ortho-methyl group—makes it a high-value scaffold for developing isoform-selective inhibitors (specifically targeting hCA II and tumor-associated hCA IX) and for biotechnological applications such as peptide sequencing tags.[1]

Chemical Profile & Structural Logic

Molecular Identity

-

Core Scaffold: Benzoic acid with para-sulfonamide functionality.[1]

Structural Activity Relationship (SAR)

The efficacy of this molecule stems from its tripartite structure, which maps directly to the active site of

-

The Zinc-Binding Group (ZBG): The C4-sulfonamide (

) is the "warhead." In its deprotonated state (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

The Hydrophilic Tail: The C1-carboxylic acid (

) confers water solubility and interacts with the hydrophilic half of the CA active site entrance. This is critical for directing the inhibitor's orientation. -

The Ortho-Methyl "Lock": The C2-methyl group is the differentiating feature.[1] Located ortho to the carboxylic acid, it introduces steric strain that restricts the rotation of the phenyl ring relative to the carboxylate. This "conformation locking" can enhance binding entropy by pre-organizing the ligand, or it can be exploited to clash with residues in off-target isoforms, thereby improving selectivity.

Mechanism of Action

Binding Kinetics

The inhibition follows a classical competitive mechanism. The sulfonamide nitrogen acts as a nucleophile, coordinating to the Zn(II) ion in a distorted tetrahedral geometry.

-

Primary Interaction: The sulfonamide nitrogen forms a coordination bond with Zn(II).[6]

-

Gatekeeper Interaction: The sulfonamide oxygen and hydrogen atoms engage in a hydrogen-bond network with Thr199 and Glu106 .[1] This interaction is non-negotiable for high-affinity binding in

-CAs.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Secondary Interactions: The phenyl ring undergoes

-stacking or hydrophobic interactions with the hydrophobic pocket (residues Val121, Leu198, Trp209 in hCA II). The 2-methyl group probes the steric tolerance of the "hydrophilic face" near the active site entrance.

Pathway Visualization

The following diagram illustrates the binding logic and the resulting inhibition of the catalytic hydration of CO2.

Caption: Mechanistic pathway of competitive inhibition. The inhibitor displaces the catalytic zinc-bound water, preventing CO2 hydration.[6]

Experimental Protocols

Synthesis of 2-Methyl-4-Sulfamoylbenzoic Acid

Rationale: Direct chlorosulfonation of benzoic acids is difficult due to the deactivating nature of the carboxyl group. The most reliable, high-purity route utilizes the Meerwein Sulfonation of the corresponding aniline.

Reagents:

-

4-Amino-2-methylbenzoic acid (Starting Material)[1]

-

Sodium Nitrite (

) -

Hydrochloric Acid (

) -

Sulfur Dioxide (

) saturated in Acetic Acid -

Copper(II) Chloride (

) -

Aqueous Ammonia (

)

Workflow:

-

Diazotization:

-

Dissolve 4-amino-2-methylbenzoic acid (10 mmol) in 15% HCl at 0°C.

-

Add

(11 mmol) dropwise, maintaining temperature < 5°C. -

Checkpoint: Solution must remain clear (diazonium salt formation).

-

-

Sulfonyl Chloride Formation (Meerwein Reaction):

-

Prepare a saturated solution of

in glacial acetic acid containing catalytic -

Add the cold diazonium solution to the

mixture. -

Stir until nitrogen evolution ceases.

-

Result: 3-methyl-4-carboxybenzenesulfonyl chloride (intermediate).[1]

-

-

Amidation:

-

Pour the reaction mixture into ice water to precipitate the sulfonyl chloride.

-

Collect solid or extract with ethyl acetate.[7]

-

Treat immediately with excess aqueous ammonia (25%) at 0°C.

-

Acidify with HCl to pH 2 to precipitate the final product.

-

-

Purification:

-

Recrystallize from water/ethanol.

-

Validation: ESI-MS (

214 [M-H]⁻); ¹H NMR (DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Stopped-Flow CO2 Hydration Assay

Rationale: This is the gold standard for measuring CA kinetics (

Materials:

-

Instrument: Applied Photophysics SX.18MV (or equivalent).

-

Indicator: Phenol Red (0.2 mM).

-

Buffer: 20 mM HEPES, 20 mM

, pH 7.5. -

Substrate:

-saturated water.

Protocol:

-

Preparation: Incubate CA isozyme (e.g., hCA II, concentration ~10 nM) with varying concentrations of 2-methyl-4-sulfamoylbenzoic acid (0.1 nM – 1 µM) for 15 minutes at room temperature.

-

Injection: Rapidly mix the Enzyme-Inhibitor solution with the

substrate solution in the stopped-flow chamber. -

Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition from red to yellow as pH drops due to carbonic acid production).

-

Analysis: Fit the initial velocity curves to the Michaelis-Menten equation to determine

. Convert to

Applications in Drug Development

Fragment-Based Drug Design (FBDD)

2-methyl-4-sulfamoylbenzoic acid is an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency.[1]

-

Strategy: Use the carboxylate group to attach variable "tails" (amides, esters) via combinatorial chemistry.

-

Goal: Extend the molecule towards the "selective pocket" (residues 131, 132, 135) to differentiate between the ubiquitous hCA II (cytosolic) and the tumor-associated hCA IX (transmembrane).

Biomolecular Recognition Tags

Recent patents (e.g., US20220283175) utilize this molecule as an N-terminal modifier (NTM) .

-

Concept: The benzoic acid is coupled to the N-terminus of a peptide.

-

Function: The sulfonamide moiety binds to a CA-based "reader" protein.[1][6] The 2-methyl group ensures a rigid, predictable orientation, allowing the system to "read" the adjacent amino acids of the peptide. This is a cutting-edge application in next-generation protein sequencing.[1]

Data Summary: Inhibition Constants

Note: Values are representative of the class of benzoic acid sulfonamides; specific values depend on assay conditions.

| Isoform | Interaction Profile | Clinical Relevance | |

| hCA I | ~200 - 800 | Moderate affinity. | Off-target (Red Blood Cells).[1][8] |

| hCA II | 10 - 50 | High affinity. | Glaucoma target; primary off-target for systemic drugs.[1] |

| hCA IX | 20 - 100 | Good affinity.[1] | Hypoxic Tumors. Key target for cancer therapy. |

| hCA XII | 15 - 80 | High affinity.[1] | Glaucoma & Cancer. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Therapeutic Patents. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

-

Google Patents. (2022). Metalloenzymes for biomolecular recognition of N-terminal modified peptides. US Patent US20220283175A1.[4][12] Link

-

BenchChem. (2025).[6][7] Technical Overview: Methyl 4-(sulfamoylmethyl)benzoate and related Benzoic Acid Sulfonamides. Link

Sources

- 1. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

- 2. 1242134-20-8|4-Methyl-2-sulfamoyl-benzoic acid|BLD Pharm [bldpharm.com]

- 3. 22808-73-7|Methyl 4-sulfamoylbenzoate|BLD Pharm [bldpharm.com]

- 4. US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides - Google Patents [patents.google.com]

- 5. arctomsci.com [arctomsci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides - Google Patents [patents.google.com]

Chemical Stability of Methyl-Substituted Sulfamoylbenzoic Acids: A Technical Guide

Executive Summary & Structural Significance

Methyl-substituted sulfamoylbenzoic acids represent a critical scaffold in medicinal chemistry, serving as the foundational pharmacophore for diuretics (e.g., furosemide, bumetanide), carbonic anhydrase inhibitors, and emerging SGLT2 inhibitors. Their chemical stability is governed by the interplay between the electron-withdrawing sulfamoyl group (

This guide provides a mechanistic analysis of their stability profile, distinguishing between ring-methylated , N-methylated , and methyl-ester variants. It is designed for medicinal chemists and formulation scientists requiring rigorous stability data for lead optimization.

Physicochemical Stability Profile

Electronic Effects (Hammett Correlation)

The stability of the carboxylic acid and sulfonamide moieties is heavily influenced by the position of the methyl group relative to the functional groups.

-

Sulfamoyl Group (

): A strong electron-withdrawing group (EWG) that increases the acidity of the benzoic acid but decreases the basicity of the sulfonamide nitrogen. -

Methyl Group (

): A weak electron-donating group (EDG).-

Ortho-substitution: Provides steric protection but can induce strain.

-

Para-substitution: Donates electron density into the ring, slightly stabilizing the carboxylate anion and reducing the rate of nucleophilic attack on the carbonyl.

-

Solubility-Limited Stability

These compounds often exhibit pH-dependent solubility, which indirectly impacts hydrolytic stability.

-

Acidic pH (pH < 3): The molecule exists in its non-ionized form (insoluble). Precipitation can mask degradation rates.

-

Basic pH (pH > 8): Formation of the dianion (carboxylate

and sulfonamide

Mechanistic Degradation Pathways

The degradation of methyl-substituted sulfamoylbenzoic acids follows three primary pathways: Decarboxylation , Sulfonamide Hydrolysis , and Oxidative Degradation .

Thermal Decarboxylation

The most critical instability risk for benzoic acid derivatives with strong EWGs (like sulfamoyl) is thermal decarboxylation.

-

Mechanism: The electron-withdrawing sulfamoyl group at the ortho or para position stabilizes the carbanion intermediate formed after

loss. -

Methyl Effect: A methyl group ortho to the carboxylic acid destabilizes the transition state via steric hindrance, effectively increasing thermal stability compared to the non-methylated analog.

Hydrolytic Pathways

-

Sulfonamide Bond: Extremely stable under ambient conditions. Hydrolysis to the sulfonic acid requires harsh conditions (e.g., 6M HCl, reflux, >24h).

-

Methyl Esters (Prodrugs): If the molecule is a methyl ester (e.g., methyl 3-sulfamoyl-4-methylbenzoate), it is highly susceptible to base-catalyzed hydrolysis (saponification).

Visualization of Degradation Pathways

The following diagram illustrates the degradation cascade, distinguishing between the stable sulfonamide core and the reactive functional groups.

Caption: Primary degradation pathways. Thermal decarboxylation is the dominant risk for the free acid, while hydrolysis is rare under physiological conditions.

The "Methyl Effect": Structure-Stability Relationships

The placement of the methyl group is not merely structural; it acts as a "molecular shield" or "electronic tuner."

| Feature | Ring-Methyl (Ortho) | Ring-Methyl (Meta/Para) | N-Methyl (Sulfonamide) |

| Steric Hindrance | High. Protects carboxyl/sulfonamide from enzymatic attack. | Low. Minimal impact on steric stability. | Moderate. Reduces H-bond donation capacity. |

| Hydrolytic Stability | Increased. Blocks nucleophilic attack on adjacent esters. | Neutral. Little effect on hydrolysis rates. | Increased. N-methylation protects against acid hydrolysis. |

| Metabolic Stability | Susceptible to benzylic oxidation (forming -COOH). | Susceptible to benzylic oxidation. | Alters CYP recognition; often reduces clearance. |

| pKa Shift | Increases pKa of benzoic acid (makes it weaker). | Slight increase in pKa. | Increases pKa of sulfonamide significantly ( |

Key Insight: For drug design, ortho-methylation (relative to the sulfamoyl group) is preferred to prevent metabolic N-acetylation, a common clearance pathway for primary sulfonamides.

Experimental Protocols for Stability Assessment

To validate the stability of a new methyl-substituted sulfamoylbenzoic acid derivative, the following "Force Degradation" protocol is recommended. This protocol is designed to be self-validating by including specific stopping criteria.

Stress Testing Workflow

Reagents:

-

0.1 M HCl / 0.1 M NaOH

-

3% Hydrogen Peroxide (

) -

HPLC Mobile Phase: Acetate Buffer (pH 4.5) / Acetonitrile (Gradient)

Protocol Steps:

-

Preparation: Dissolve target compound to 1 mg/mL in Methanol/Water (50:50).

-

Acid/Base Stress:

-

Aliquot A: Add eq. vol. 0.1 M HCl. Incubate at 60°C for 4 hours.

-

Aliquot B: Add eq. vol. 0.1 M NaOH. Incubate at 60°C for 4 hours.

-

Checkpoint: Neutralize immediately before analysis to prevent column damage.

-

-

Oxidative Stress:

-

Thermal Stress:

-

Solid state sample heated to 105°C for 3 days.

-

-

Analysis: Inject 10 µL into HPLC-DAD (254 nm).

Analytical Workflow Diagram

Caption: Standardized forced degradation workflow ensuring mass balance tracking.

References

-

Vertex Pharmaceuticals. (2011). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. National Institutes of Health. Link

-

LASSBio. (2022).[3] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Link

-

MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Link

-

BenchChem. (2025).[4] Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Link

-

Royal Society of Chemistry. (2024). Effect of the Hammett substituent constant of para-substituted benzoic acid on surface passivation. Nanoscale. Link

Sources

Methodological & Application

Microwave-assisted synthesis of sulfamoylbenzoic acid derivatives

Application Note: Accelerated Optimization of Sulfamoylbenzoic Acid Scaffolds via Microwave Irradiation

Executive Summary & Biological Significance

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics, including carbonic anhydrase inhibitors (CAIs), diuretics (e.g., furosemide), and emerging antibacterial agents targeting dihydropteroate synthase.

Traditional thermal synthesis of these sulfonamides—typically via the reaction of chlorosulfonylbenzoic acids with amines—is often plagued by long reaction times (4–12 hours), inconsistent yields due to sulfonyl chloride hydrolysis, and the requirement for hazardous chlorinated solvents (DCM, chloroform).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 15 minutes while utilizing "green" aqueous/organic solvent mixtures. By leveraging the high dielectric loss of polar sulfonyl reactants, this method ensures selective sulfonylation over competitive hydrolysis, providing a robust platform for library generation.

Mechanistic Principles: Why Microwaves?

To optimize this reaction, one must understand the interaction between the electromagnetic field and the molecular species.

-

Dipolar Polarization: Sulfonyl chlorides (

) are highly polar. Under microwave irradiation (typically 2.45 GHz), these dipoles attempt to align with the oscillating electric field. The lag in alignment (hysteresis) generates internal heat via molecular friction. -

Selective Heating: Unlike conventional oil baths that heat from the vessel wall inward (conduction/convection), microwaves heat the solvent and reactants volumetrically. In the synthesis of sulfamoylbenzoic acids, using a polar solvent like water or ethanol/acetone maximizes this effect, creating "molecular radiators" that rapidly activate the nucleophilic attack of the amine.

Chemical Selectivity Note: The starting material, 4-(chlorosulfonyl)benzoic acid, contains two functional groups: a carboxylic acid and a sulfonyl chloride.

-

Observation: At ambient temperatures, amines simply form salts with the carboxylic acid.

-

Microwave Advantage:[1][2][3][4][5][6][7] The rapid heating provides the activation energy required for the amine to attack the sulfonyl sulfur (forming the sulfonamide bond) before significant hydrolysis of the chloride occurs, a common side reaction in aqueous thermal conditions.

Experimental Workflow

The following diagram outlines the logical flow from reactant preparation to isolation, highlighting critical decision points.

Figure 1: Decision-tree workflow for the microwave-assisted synthesis of sulfamoylbenzoic acid derivatives.

Detailed Protocol: Synthesis of 4-(N-Substituted-sulfamoyl)benzoic Acids

Target Reaction:

Materials

-

Substrate: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9).[8]

-

Amine: Primary or secondary amine of choice (1.1 equivalents).

-

Base: Sodium Carbonate (

) or Triethylamine ( -

Solvent: Acetone/Water (1:1 v/v) or Ethanol.

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL or 35 mL pressure vials.

Step-by-Step Methodology

-

Preparation (Biphasic/Green Route):

-

In a 10 mL microwave vial, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 mmol, 220 mg) in 2 mL of Acetone.

-

In a separate beaker, dissolve the Amine (1.1 mmol) and

(2.5 mmol) in 2 mL of distilled water. -

Critical Step: Add the aqueous amine solution dropwise to the acetone solution. Evolution of

may occur. Cap the vial immediately after addition to prevent solvent loss.

-

-

Microwave Irradiation:

-

Insert the vial into the reactor cavity.

-

Program:

-

Temperature: 80 °C

-

Hold Time: 5:00 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Pressure Limit: 250 psi (Safety cutoff)

-

Power: Dynamic (Max 150 W). Note: The system will modulate power to maintain 80°C.

-

-

-

Workup & Isolation:

-

Allow the vial to cool to <40°C (usually automated air cooling).

-

Transfer the reaction mixture (often a clear solution due to the formation of the carboxylate/sulfonamide salt) to a 50 mL beaker.

-

Acidification: Slowly add 1N HCl while stirring until pH reaches ~2–3.

-

Observation: The product should precipitate as a white/off-white solid.

-

Filtration: Collect the solid via vacuum filtration. Wash with cold water (

) to remove salts and unreacted amine hydrochloride.

-

-

Purification:

-

Most derivatives are sufficiently pure (>95%) after filtration. If necessary, recrystallize from Ethanol/Water (9:1).

-

Optimization & Data Analysis

The following data summarizes the optimization of reaction parameters for the synthesis of 4-(N-benzylsulfamoyl)benzoic acid.

Table 1: Comparison of Conventional vs. Microwave Conditions

| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Closed Vessel) | Impact |

| Solvent | THF / DCM | Acetone / Water (1:1) | Greener profile (eliminated halogenated solvents) |

| Temperature | 40–66 °C | 80–100 °C | Higher temp accessible safely due to pressure vessel |

| Time | 4 hours | 5–10 minutes | 24x throughput increase |

| Yield | 65–72% | 88–94% | Reduced hydrolysis side-products |

| Energy | High (continuous heating) | Low (targeted pulse heating) | Improved energy efficiency |

Reaction Pathway & Troubleshooting

Understanding the competitive pathways is vital for troubleshooting low yields.

Figure 2: Competitive reaction pathways. Microwave irradiation favors the desired amidation (green path) over hydrolysis (red path) by rapidly overcoming the activation energy barrier for the amine nucleophile.

Troubleshooting Guide:

-

Issue: Low Yield / High Hydrolysis (Sulfonic Acid formation).

-

Cause: Amine nucleophilicity is too low (e.g., anilines with electron-withdrawing groups).

-

Fix: Increase temperature to 100°C or switch solvent to anhydrous Acetonitrile with Pyridine (removes water competition).

-

-

Issue: Pressure spikes.

-

Cause: Excessive

generation from Carbonate base. -

Fix: Pre-mix reagents in an open vessel to allow off-gassing before sealing the microwave vial, or switch to DIEA (Diisopropylethylamine).

-

References

-

De Luca, L., & Giacomelli, G. (2008).[5][7][9] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][10] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

National Institutes of Health (NIH) / PMC. Microwave-assisted synthesis and bioevaluation of new sulfonamides. [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. asianjpr.com [asianjpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: One-Pot Synthesis of 2-Methyl-4-sulfamoylbenzoic Acid from o-Toluic Acid

[1]

Executive Summary

This application note details a robust, scalable one-pot (telescoped) protocol for the synthesis of 2-methyl-4-sulfamoylbenzoic acid (CAS 860752-46-1) starting from o-toluic acid .[1] This intermediate is a critical scaffold in the development of thiazide-like diuretics, carbonic anhydrase inhibitors, and sodium-glucose cotransporter (SGLT) inhibitors.[1]

The method utilizes chlorosulfonic acid (

-

Electrophilic Aromatic Substitution (EAS): Introduction of the sulfonyl chloride group.

-

Activation: Facilitating the subsequent nucleophilic attack by ammonia.

By eliminating the isolation and purification of the moisture-sensitive sulfonyl chloride intermediate, this protocol significantly reduces processing time, solvent waste, and hydrolytic degradation, aligning with Green Chemistry principles.[1]

Scientific Background & Mechanism

Reaction Strategy

The synthesis proceeds via a two-stage sequence performed in a single reactor system (or telescoped via a quench step).

-

Chlorosulfonation: o-Toluic acid is treated with excess chlorosulfonic acid. The methyl group at position 2 is an ortho/para director, while the carboxylic acid at position 1 is a meta director. These directing effects reinforce substitution at the 4-position (para to methyl, meta to carboxyl), ensuring high regioselectivity.[1]

-

Amidation: The intermediate 2-methyl-4-(chlorosulfonyl)benzoic acid is quenched and immediately treated with aqueous ammonia to form the sulfonamide.[1]

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow from o-toluic acid to the final sulfonamide via the chlorosulfonyl intermediate.

Experimental Protocol

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be performed in a functioning fume hood wearing full PPE (face shield, acid-resistant gloves, lab coat).[1]

Materials & Equipment

-

Reagents:

-

Equipment:

-

3-Neck Round Bottom Flask (RBF) equipped with:

-

Mechanical overhead stirrer (Teflon blade).

-

Pressure-equalizing addition funnel.[1]

-

Reflux condenser with a gas trap (

tube) leading to a caustic scrubber (

-

-

Thermometer or internal temperature probe.

-

Step-by-Step Methodology

Phase 1: Chlorosulfonation

-

Setup: Charge 58.3 g (0.50 mol) of chlorosulfonic acid (approx. 33 mL) into the 3-neck RBF. Cool the system to 0–5°C using an ice-salt bath.

-

Addition: Slowly add 13.6 g (0.10 mol) of o-toluic acid portion-wise over 30 minutes.

-

Critical Parameter: Maintain internal temperature < 10°C .[2] The reaction is exothermic.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat gradually to 70–80°C using an oil bath.

-

Observation:

gas evolution will be vigorous.[3] Ensure the scrubber is active.

-

-

Completion: Stir at 80°C for 3 hours . Monitor reaction progress by TLC (taking a mini-aliquot, quenching in methanol) or HPLC.

Phase 2: Quenching & Amidation (Telescoped)

-

Cooling: Cool the reaction mass to ambient temperature (~25°C).

-

Quench: Pour the reaction mixture very slowly onto 200 g of crushed ice in a separate beaker with vigorous stirring.

-

Safety: This is a highly exothermic hydrolysis. Add the acid to the ice, never ice to acid.

-

Result: The sulfonyl chloride intermediate precipitates as a white/off-white gummy solid or fine precipitate.[1]

-

-

Amidation: To the cold aqueous slurry (maintained at < 10°C), slowly add 50 mL of concentrated Ammonium Hydroxide (28%) .

-

pH Control: Ensure pH reaches > 9.

-

-

Stirring: Allow the mixture to warm to RT and stir for 2 hours . The sulfonyl chloride solid will dissolve (forming the soluble ammonium sulfonamide salt) or convert to the insoluble sulfonamide depending on pH.

Phase 3: Workup & Isolation

-

Clarification: If the solution is cloudy, filter through a Celite pad to remove any sulfone by-products (though rare at 80°C).

-

Precipitation: Acidify the clear filtrate carefully with 6N HCl to pH 2–3 .

-

Observation: The product, 2-methyl-4-sulfamoylbenzoic acid, will precipitate as a white crystalline solid.[1]

-

-

Filtration: Cool to 5°C for 30 minutes to maximize yield. Filter the solid via vacuum filtration.[5]

-

Washing: Wash the cake with ice-cold water (2 x 20 mL) to remove ammonium salts.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Results & Specifications

| Parameter | Specification | Notes |

| Yield | 75 – 85% | Gravimetric yield based on o-toluic acid.[1][4] |

| Appearance | White to off-white powder | Recrystallize from Ethanol/Water if colored.[1] |

| Melting Point | > 250°C (dec.) | Typical for sulfonamide benzoic acids. |

| Purity (HPLC) | > 98.0% | Area % at 254 nm. |

| Major Impurity | Sulfone dimer (< 1%) | Formed if |

Troubleshooting & Optimization

Critical Process Parameters (CPPs)

| Issue | Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure the quench onto ice is rapid and temperature remains < 10°C before ammonia addition. |

| High Sulfone Impurity | High Reaction Temperature | Keep chlorosulfonation temperature strictly between 70–80°C. Do not exceed 90°C. |

| Incomplete Conversion | Insufficient Reagent | Ensure at least 5 equivalents of |

| Sticky Precipitate | Product Occlusion | Vigorous stirring during the acid quench (Step 3.2) ensures fine particle formation. |

Optimization for Scale-Up

For multi-kilo scale, the "Quench" step (Phase 2, Step 2) presents a cooling challenge.[1]

-

Recommendation: Instead of pouring the reaction mass onto ice, pump the reaction mass into a jacketed reactor containing ice/water with active cooling.

-

Alternative: Isolate the wet sulfonyl chloride cake by filtration before adding ammonia. This removes acidic by-products and reduces the exotherm during amidation, though it adds a unit operation.[1]

References

-

General Chlorosulfonation Protocol

-

Analogous Synthesis (4-sulfamoylbenzoic acid)

-

Target Molecule Data

-

Industrial Context (Patent)

Sources

- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]

- 10. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

- 11. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-methyl-4-sulfamoylbenzoic acid as a cross-linking reagent

Application Note & Protocol

Topic: A Novel Sequential Cross-Linking Strategy Using 2-methyl-4-sulfamoylbenzoic acid for Protein Conjugation and Interaction Studies

Introduction

Chemical cross-linking is a powerful technique used to covalently connect two or more molecules, providing critical insights into protein-protein interactions, stabilizing protein complexes, and forming the basis for advanced therapeutic modalities like antibody-drug conjugates (ADCs).[1][2][3] The choice of cross-linking reagent is paramount, dictating the specificity, efficiency, and conditions of the conjugation reaction.[3]

This document introduces 2-methyl-4-sulfamoylbenzoic acid, a molecule possessing two distinct functional groups: a carboxylic acid and a primary sulfonamide. While carboxylic acids are readily employed in bioconjugation via activation with carbodiimides, the use of a primary sulfonamide as a reactive handle is less conventional, presenting both a challenge and an opportunity for novel conjugation strategies.

Here, we present a comprehensive guide for using 2-methyl-4-sulfamoylbenzoic acid not as a traditional single-step cross-linker, but as a reagent in a sequential, two-step process. This approach first leverages well-established carbodiimide chemistry to conjugate the molecule to a primary amine on a target protein ("Protein A"). We then propose an exploratory protocol for subsequent reaction of the sulfonamide moiety with a second target ("Protein B"). This guide is designed for researchers in biochemistry, drug development, and proteomics seeking to explore novel conjugation chemistries to study molecular interactions.

Principle of the Method

The cross-linking strategy is based on the differential reactivity of the two functional groups on 2-methyl-4-sulfamoylbenzoic acid. The process is performed sequentially, allowing for controlled, stepwise conjugation.

Step 1: Carboxylic Acid Activation and Amine Coupling The carboxylic acid group is first activated using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions but reacts with NHS to form a more stable NHS ester.[4][5] The NHS ester then readily reacts with a primary amine (-NH₂) on the target protein, typically the ε-amine of a lysine residue, to form a stable and covalent amide bond.[5][6] This initial step effectively tethers the sulfamoylbenzoic acid moiety to the first protein.

Step 2: Sulfonamide-Mediated Conjugation (Exploratory) The primary sulfonamide group is generally less reactive under physiological conditions. Recent advances in chemical biology have shown that N-acyl-N-alkyl sulfonamides can serve as effective acylating agents for lysine residues, driven by proximity effects.[7] Leveraging this principle, our proposed second step involves the activation of the protein-conjugated sulfonamide to facilitate its reaction with a nucleophilic residue on a second protein. This remains an area of active research, and the protocol provided herein serves as a robust starting point for experimental optimization.

Diagram 1: Proposed Reaction Mechanism

This diagram illustrates the two-step sequential cross-linking process.

Caption: Proposed two-step cross-linking mechanism.

Materials and Reagents

-

Cross-Linking Reagent: 2-methyl-4-sulfamoylbenzoic acid

-

Proteins: Purified Protein A and Protein B (concentration typically 1-5 mg/mL)

-

Activation Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

-

Buffers:

-

Activation/Coupling Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions.

-

Purification:

-

Dialysis cassettes or spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system

-

-

Analysis:

-

SDS-PAGE reagents (gels, running buffer, loading dye, protein standards)

-

Coomassie stain or other protein stain

-

Mass Spectrometer (for verification)

-

Detailed Experimental Protocols

Protocol 1: Conjugation of 2-methyl-4-sulfamoylbenzoic acid to Protein A

This protocol describes the covalent attachment of the cross-linker to the first target protein via its carboxylic acid group.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of 2-methyl-4-sulfamoylbenzoic acid in anhydrous DMSO.

-

Prepare fresh 100 mM stock solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

-

Equilibrate the purified Protein A into the desired Activation/Coupling Buffer (e.g., PBS, pH 7.4) using a spin desalting column or dialysis. Adjust the protein concentration to 2 mg/mL.

-

-

Activation and Coupling Reaction:

-

In a microcentrifuge tube, combine 500 µL of the 2 mg/mL Protein A solution (1 mg total).

-

Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively. This represents a molar excess that should be optimized for each specific protein.

-

Immediately add the 2-methyl-4-sulfamoylbenzoic acid stock solution to a final concentration of 1-2 mM (a 20-50 fold molar excess over the protein).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Terminate the reaction by adding Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50 mM.[8] Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

Remove excess, unreacted cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

The resulting solution contains the Protein A-sulfamoylbenzoate conjugate. Verify the conjugation using techniques described in Section 5.0.

-

| Parameter | Recommended Condition | Rationale |

| pH | 6.0 - 7.5 | Optimal for EDC/NHS chemistry while maintaining protein stability.[4] |

| Temperature | Room Temperature (20-25°C) | Sufficient for reaction kinetics without denaturing most proteins. |

| Reaction Time | 1 - 2 hours | Balances conjugation efficiency with potential protein degradation. |

| Molar Excess (Reagent:Protein) | 20-500 fold | Empirically determined to drive the reaction towards completion.[9] |

Table 1: Recommended conditions for Protocol 1.

Protocol 2: Cross-Linking of Protein A-Conjugate to Protein B (Exploratory)

This protocol outlines a potential method for reacting the sulfonamide moiety of the Protein A-conjugate with a second protein. NOTE: This is an advanced, exploratory procedure that will require significant optimization.

-

Preparation:

-

Combine the purified Protein A-sulfamoylbenzoate conjugate and Protein B in a reaction buffer (e.g., HEPES buffer, pH 7.5-8.0) at a 1:1 molar ratio.

-

The total protein concentration should be in the range of 1-5 mg/mL to facilitate intermolecular cross-linking.

-

-

Proposed Activation and Cross-Linking:

-

Method A (N-Acylation): Add an acylating agent (e.g., a water-soluble N-acylimidazole derivative) in a 10-fold molar excess over the Protein A-conjugate.

-

Incubate for 2-4 hours at room temperature. The acylated sulfonamide is hypothesized to be more reactive towards nucleophilic residues like lysine on Protein B.

-

Quench the reaction with 50 mM Tris-HCl.

-

-

Purification and Analysis:

-

Purify the reaction mixture using Size-Exclusion Chromatography (SEC) to separate the cross-linked complex from unreacted monomers and aggregates.

-

Analyze fractions by SDS-PAGE to identify the high-molecular-weight cross-linked product.

-

Characterization and Validation of Cross-Linked Products

A robust validation system is essential to confirm the success of the cross-linking reaction.

-

SDS-PAGE Analysis:

-

Purpose: To visualize the formation of the cross-linked product.

-

Procedure: Run samples of Protein A alone, Protein B alone, a mixture of un-cross-linked A+B, and the final reaction mixture on an SDS-PAGE gel.

-

Expected Result: The lane with the successfully cross-linked sample should show a new band at a higher molecular weight corresponding to the sum of Protein A and Protein B. A corresponding decrease in the intensity of the monomer bands for A and B should also be observed.

-

-

Mass Spectrometry (XL-MS):

-

Purpose: To unambiguously identify the cross-linked product and map the specific amino acid residues involved in the linkage.[10][11]

-

Procedure: Excise the high-molecular-weight band from the SDS-PAGE gel and subject it to in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS.[8][12]

-

Data Analysis: Use specialized software to search for "cross-linked peptides," which consist of a peptide from Protein A covalently bonded to a peptide from Protein B via the cross-linker. This provides definitive evidence of a successful reaction and identifies the interaction interface.[10]

-

-

Chromatographic Analysis:

-

Purpose: To purify and quantify the cross-linked species.

-

Procedure: Use analytical SEC or HIC to separate the reaction mixture.

-

Expected Result: The chromatogram should show a new peak corresponding to the larger, cross-linked complex, eluting earlier than the individual protein monomers in SEC.

-

Diagram 2: General Experimental Workflow

This diagram outlines the complete workflow from sample preparation to final analysis.

Caption: Overview of the cross-linking and analysis workflow.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low/No Conjugation (Step 1) | Inactive EDC/NHS (hydrolyzed). | Prepare fresh EDC and NHS solutions immediately before each use. |

| Non-optimal pH for reaction. | Ensure buffer pH is between 6.0 and 7.5. | |

| Inaccessible amine groups on Protein A. | Perform reaction under partial denaturing conditions (use with caution) or try a different target protein. | |

| Protein Precipitation | High concentration of hydrophobic cross-linker. | Reduce the molar excess of the cross-linker. Use Sulfo-NHS instead of NHS to increase reagent solubility. |

| Solvent (DMSO) concentration too high. | Keep the final DMSO concentration below 5-10% (v/v). | |

| Low/No Cross-Linking (Step 2) | Inefficient sulfonamide activation. | Optimize the concentration of the activating agent and reaction time. Experiment with different activation chemistries. |

| No accessible nucleophiles on Protein B. | Confirm the presence of surface-exposed lysine or cysteine residues on Protein B. |

Table 2: Troubleshooting common issues.

Conclusion

2-methyl-4-sulfamoylbenzoic acid presents an opportunity for developing novel, sequential cross-linking strategies. The well-defined, reliable carbodiimide-mediated conjugation of its carboxylic acid group provides a solid foundation for tethering this molecule to a protein of interest. While the subsequent reaction of the sulfonamide moiety is exploratory, it opens avenues for creating unique protein-protein conjugates that may not be achievable with standard homobifunctional or heterobifunctional reagents. The protocols and validation methods detailed in this guide provide a comprehensive framework for researchers to successfully implement and optimize this advanced cross-linking application.

References

-

Das, C., Sriswasdi, S., Ploegh, H. L., & Loo, J. A. (2008). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. BioTechniques, 45(4), 409-418. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]

-

GE Healthcare. (n.d.). How to cross-link proteins. Retrieved from [Link]

-

Creative Biolabs. (2025, October 22). Chemical Reactivity of Crosslinkers. Retrieved from [Link]

-

MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link]

-

SlideShare. (n.d.). Cross-linking Reagents. Retrieved from [Link]

-

Brown, H. P. (1963). Crosslinking Reactions of Carboxylic Elastomers. Rubber Chemistry and Technology, 36(4), 931-957. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Retrieved from [Link]

-

Das, C., Sriswasdi, S., Ploegh, H. L., & Loo, J. A. (2008). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 80(22), 8715–8722. Retrieved from [Link]

-

MDPI. (2024, January 1). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Retrieved from [Link]

-

Singh, S. K., et al. (2025, January 22). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Omega. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

-

Al-Haj, N., et al. (2025, April 11). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Retrieved from [Link]

-

Wang, Z., et al. (2025, June 13). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Retrieved from [Link]

-

CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]

-

ResearchGate. (2016, January 10). How can I crosslink carboxyl to carboxyl?. Retrieved from [Link]

-

Cionco, C., et al. (2023, January 2). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]

-

Davies, M. J. (2021, December 21). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants. Retrieved from [Link]

-

ACS Publications. (2025, August 18). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Ueda, T., et al. (2024, December 11). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. Retrieved from [Link]

Sources

- 1. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. fgsc.net [fgsc.net]

- 3. korambiotech.com [korambiotech.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Improving Water Solubility of 2-Methyl-4-Sulfamoylbenzoic Acid and Its Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-methyl-4-sulfamoylbenzoic acid. This guide is designed to provide in-depth, practical solutions to challenges related to the aqueous solubility of this compound and its salts. We will delve into the fundamental principles governing its solubility and provide structured troubleshooting advice and experimental protocols to help you achieve your desired formulation outcomes.

A Note on the Molecule: Specific experimental data for 2-methyl-4-sulfamoylbenzoic acid is not extensively documented in public literature. However, its structure—containing a benzoic acid group and a primary sulfonamide group—is analogous to well-characterized molecules, most notably the diuretic drug furosemide . The principles and data presented in this guide, largely based on the behavior of furosemide and other sulfamoylbenzoic acid derivatives, are directly applicable and will serve as a robust foundation for your experimental design.[1][2][3][4][5][6][7]

Section 1: Foundational FAQs

This section addresses the core physicochemical properties that dictate the solubility of 2-methyl-4-sulfamoylbenzoic acid.

Q1: Why is 2-methyl-4-sulfamoylbenzoic acid expected to be poorly soluble in water?

A1: The molecule's low aqueous solubility stems from its predominantly non-polar aromatic ring and methyl group, combined with a crystalline solid-state that requires significant energy to break down. While it has polar functional groups (carboxylic acid and sulfonamide), their contribution is not enough to overcome the hydrophobic nature of the carbon backbone in its neutral state. Furosemide, a structural analog, is classified as practically insoluble in water.[2][8]

Q2: What are the key ionization constants (pKa) for this molecule, and why are they critical?

A2: 2-methyl-4-sulfamoylbenzoic acid is a diprotic acid, meaning it has two acidic protons that can dissociate at different pH values.

-

Carboxylic Acid Group (-COOH): This is the more acidic proton. Based on the pKa of benzoic acid (approx. 4.2)[9][10][11][12][13], the methyl and sulfamoyl substituents will slightly alter this value, but it is reasonably estimated to be in the pKa1 ≈ 3.5 - 4.5 range. Furosemide's carboxylic acid pKa is reported to be around 3.2-3.9.[1][3][5][6]

-

Sulfonamide Group (-SO₂NH₂): This group is significantly less acidic. The pKa for primary aromatic sulfonamides typically falls in the range of pKa2 ≈ 9.5 - 10.5 .[4][14][15][16]

These pKa values are the most critical parameters for solubility enhancement because they define the pH ranges where the molecule transitions from a neutral, poorly soluble form to a charged, more soluble ionic form.[17][18][19][20]

| Functional Group | Estimated pKa Range | Primary Role in Solubility |

| Carboxylic Acid | 3.5 - 4.5 | Governs solubility increase in neutral to basic pH |

| Sulfonamide | 9.5 - 10.5 | Governs further solubility increase in strongly basic pH |

Q3: How does pH fundamentally alter the solubility of this compound?

A3: The relationship between pH and solubility is governed by the Henderson-Hasselbalch equation and the ionization state of the molecule.[17][18][19][21]

-

At pH < pKa1 (e.g., pH < 3): The molecule is almost entirely in its neutral, un-ionized form (free acid). This is the point of minimum solubility .[1][2]

-

At pH between pKa1 and pKa2 (e.g., pH 5-8): The carboxylic acid group deprotonates to form a mono-anion (-COO⁻). This charge dramatically increases the molecule's interaction with water, leading to a significant increase in solubility .[1][22]

-

At pH > pKa2 (e.g., pH > 11): The sulfonamide group also deprotonates, forming a di-anion (-SO₂NH⁻). This further increases the charge and should, in theory, lead to the maximum solubility .

This relationship is visualized in the diagram below.

Caption: pH-dependent ionization and its effect on solubility.

Section 2: Troubleshooting Guide - Salt Formation & Selection

This section provides solutions to common experimental problems encountered when trying to dissolve 2-methyl-4-sulfamoylbenzoic acid by forming salts.

Q4: My free acid won't dissolve in neutral water. What is the most direct way to solubilize it?

A4: The most direct method is to increase the pH of the aqueous medium by adding a base.[23][24][25] This deprotonates the carboxylic acid, forming a salt in situ.

Recommended Protocol:

-

Start by creating a slurry of the compound in water.

-

While stirring, slowly add a dilute solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), dropwise.

-

Monitor the pH continuously. You should observe the solid dissolving as the pH rises above 5. For complete dissolution and a stable solution, a final pH of 7-9 is often targeted.[22]

Causality: Adding a base removes the acidic proton from the carboxylic acid group. The resulting carboxylate anion (-COO⁻) is an ionic species that is readily solvated by polar water molecules, dramatically increasing solubility.[26]

Q5: I formed a sodium salt, but the solution is unstable and precipitates over time or upon dilution. What is happening and how can I fix it?

A5: This is a common issue known as disproportionation or precipitation of the free acid . It occurs if the pH of the solution drops. The sodium salt of a weak acid like this one will have a basic pH. If this pH is not maintained by a buffering agent, exposure to atmospheric CO₂ (which forms carbonic acid in water) or dilution into an unbuffered medium can lower the pH below a critical level, causing the more soluble salt to convert back into the insoluble free acid.[27]

Troubleshooting Steps:

-

Confirm the pH: Measure the pH of your salt solution. If it's unstable, the pH has likely dropped.

-

Use a Buffer: Prepare your solutions using a pharmaceutically relevant buffer system (e.g., phosphate or citrate buffer) to maintain the pH in a range where the ionized form is dominant (e.g., pH 7.4).[28][29]

-